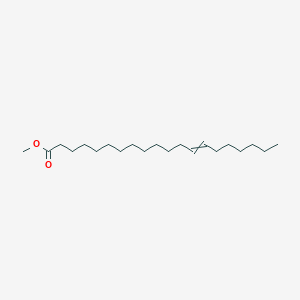

Methyl Icos-13-enoate

Description

BenchChem offers high-quality Methyl Icos-13-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Icos-13-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

methyl icos-13-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3 |

InChI Key |

XQXARCJTXXEQEX-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl Icos-13-enoate

Chemical Identity, Synthesis, and Analytical Characterization

Executive Summary

Methyl icos-13-enoate (also known as Methyl 13-eicosenoate or Paullinic acid methyl ester) is a Long-Chain Fatty Acid Methyl Ester (LC-FAME) derived from Paullinic acid (20:1

This guide provides a rigorous technical analysis of the molecule, focusing on the separation of positional isomers, validated synthesis protocols, and mass spectrometric fragmentation patterns required for precise identification in lipidomics.[1]

Part 1: Chemical Constitution & Structural Analysis

Nomenclature and Classification[1][2]

-

Common Name: Paullinic acid methyl ester[1]

-

Lipid Numbers: C20:1

(based on the acid moiety)[1][5] -

CAS Registry Number: 102733-66-2 (generic/isomeric), 69120-02-1 (specifically cis-13)[1]

Structural Informatics

The molecule consists of a 20-carbon acyl chain terminated by a methyl ester.[1] The critical structural feature is the cis (Z) double bond located at the 13th carbon from the carboxyl end (or 7th carbon from the methyl terminus of the fatty acid chain), defining it as an omega-7 lipid.[1]

| Identifier | Value |

| Molecular Formula | |

| Molecular Weight | 324.54 g/mol |

| SMILES (Isomeric) | CCCCCCC/C=C\CCCCCCCCCCCC(=O)OC |

| InChI Key | XQXARCJTXXEQEX-HJWRWDBZSA-N |

| Stereochemistry | Z (cis) at C13-C14 |

Part 2: Physicochemical Profile[8][9]

The following data aggregates experimental and high-confidence predicted values. Note that boiling points for LC-FAMEs are highly pressure-dependent.[1]

| Property | Value | Confidence/Method |

| Physical State | Liquid (at 20°C) | Experimental |

| Boiling Point | ~195–200°C @ 1-2 mmHg | Predicted (based on C20:1 homologs) |

| LogP (Octanol/Water) | 8.7 | Computed (XLogP3) |

| Refractive Index | Typical for C20:1 FAMEs | |

| Solubility | Soluble in hexane, chloroform, MeOH; Insoluble in water | Experimental |

| Flash Point | >110°C | Safety Data |

Part 3: Synthesis and Purification Protocols

Synthesis: Acid-Catalyzed Esterification

While transesterification from Guarana oil is possible, high-purity standards are best synthesized via direct esterification of free Paullinic acid to avoid isobaric contamination from Gondoic acid (C20:1

Protocol:

-

Reagents: Dissolve 50 mg of Paullinic acid in 2 mL of anhydrous methanol:toluene (2:1 v/v). The toluene aids in solubilizing the long-chain lipid.[1]

-

Catalysis: Add 0.5 mL of 2%

in methanol (freshly prepared). -

Reaction: Flush headspace with Nitrogen (

) to prevent oxidation of the -

Quenching: Cool to room temperature. Add 2 mL of 5% NaCl solution.

-

Extraction: Extract twice with 2 mL hexane. Combine organic layers.

-

Drying: Pass hexane layer through a micro-column of anhydrous

.[1]

Purification: Silver Ion (Argentation) Chromatography

Separating Methyl Icos-13-enoate (

-

Mechanism:

ions form reversible -

Stationary Phase: Silica gel impregnated with 10%

.[1] -

Mobile Phase: Hexane:Diethyl Ether (Gradient 98:2 to 90:10).[1]

-

Elution Order: Saturated FAMEs elute first, followed by trans-monoenes, then cis-monoenes.[1] Positional isomers separate based on steric accessibility of the

-electrons to the silver ions.[1]

Figure 1: Validated synthesis and purification workflow for high-purity Methyl Icos-13-enoate.

Part 4: Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Standard Electron Ionization (EI) at 70 eV produces a characteristic fragmentation pattern, though locating the double bond requires specific scrutiny.[1]

-

Molecular Ion (

): -

Base Peak:

55 (Typical for unsaturated fatty acids).[1][4] -

McLafferty Rearrangement:

74 (Characteristic of methyl esters).[1] -

Diagnostic Ions:

-

Unlike saturated FAMEs, the double bond migrates under EI conditions, making position assignment difficult.[1]

-

Advanced Method: To definitively prove the

position, derivatization with Dimethyl Disulfide (DMDS) is required.[1] The DMDS adduct yields fragments at the bond site.[1] -

DMDS Fragments for

: (Calculated)

-

NMR Spectroscopy

- NMR (CDCl3):

Figure 2: Mass Spectrometry fragmentation logic. Note that standard EI requires derivatization for definitive double bond localization.[1]

Part 5: Biological and Industrial Applications[1]

Lipidomics & Biomarkers

Methyl icos-13-enoate serves as a critical biomarker for the consumption of Guarana (Paullinia cupana) and specific fish oils.[1] In lipidomics, it acts as a reference standard to distinguish between:

-

Endogenous synthesis: Elongation of Palmitoleic acid (16:1

) -

Dietary intake: Direct consumption of seed oils.

Pheromone Precursors

Research indicates that C20 unsaturated methyl esters function as semiochemicals in insect chemical ecology.[1] The specific geometry (

References

-

PubChem. (2025).[1][3] cis-13-Eicosenoic acid methyl ester (Compound CID 14122961).[3] National Library of Medicine.[1][3] [Link][1][3]

-

NIST Chemistry WebBook. (2024).[1] Mass Spectrum of Methyl 13-eicosenoate.[1][3][4] National Institute of Standards and Technology.[1] [Link][1]

-

Lipid Maps. (2024). LMSD Record: Methyl 13-eicosenoate.[1] Lipidomics Gateway.[1] [Link]

-

Avanti Polar Lipids. (2024). Fatty Acid Methyl Ester Standards: Technical Data Sheet.[1][Link][1]

-

Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Derivatives: Methyl Esters.[1][4][6][7] The AOCS Lipid Library.[1] [Link]

Sources

- 1. jeol.com [jeol.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cis-13-Eicosenoic acid methyl ester | C21H40O2 | CID 14122961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy cis-13-Eicosenoic acid methyl ester [smolecule.com]

- 5. Showing Compound Paullinic acid (FDB013796) - FooDB [foodb.ca]

- 6. 甲基 顺 -11-二十碳烯酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Methyl Icos-13-enoate

An In-Depth Technical Guide to Methyl (Z)-Icos-13-enoate for Researchers and Drug Development Professionals

Introduction

Methyl (Z)-icos-13-enoate, also known as cis-13-eicosenoic acid methyl ester, is a long-chain monounsaturated fatty acid methyl ester.[1][2] Its structure, characterized by a 21-carbon chain with a cis double bond at the 13th position, imparts specific chemical and physical properties that make it a molecule of interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical characterization, and its current and potential applications in research and development. The information presented herein is intended to serve as a foundational resource for scientists and professionals working in lipidomics, drug development, and materials science.

Physicochemical and Structural Properties

The fundamental properties of Methyl (Z)-icos-13-enoate are summarized in the table below. These characteristics are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C21H40O2 | [1][2][3] |

| Molecular Weight | 324.5 g/mol | [1][2][4] |

| IUPAC Name | methyl (Z)-icos-13-enoate | [1][2] |

| CAS Number | 69120-02-1 | [2][4] |

| Appearance | Liquid | [4] |

| Canonical SMILES | CCCCCCC=CCCCCCCCCCCCC(=O)OC | [1][5] |

| InChI Key | XQXARCJTXXEQEX-HJWRWDBZSA-N | [1][5] |

| Topological Polar Surface Area | 26.3 Ų | [2][4] |

| Rotatable Bond Count | 18 | [4] |

| logP (Octanol/Water Partition Coefficient) | 8.7 | [2][4] |

The structure of Methyl (Z)-icos-13-enoate is defined by its long aliphatic chain and the presence of a methyl ester functional group. The cis-configuration of the double bond at the C13-C14 position introduces a kink in the hydrocarbon chain, which influences its physical state and biological interactions.

Caption: Key fragmentation pathways of Methyl (Z)-icos-13-enoate in EI-MS.

Biological Activity and Potential Applications

Methyl (Z)-icos-13-enoate, as an unsaturated fatty acid ester, exhibits biological activities that are of interest in pharmaceutical and nutraceutical research.

-

Anti-inflammatory Effects: Unsaturated fatty acids are known to modulate inflammatory pathways. M[1]ethyl (Z)-icos-13-enoate may play a role in reducing inflammation, making it a candidate for further investigation in inflammatory diseases. *[1] Antioxidant Properties: The presence of a double bond can confer antioxidant activity, helping to scavenge free radicals and mitigate oxidative stress.

[1]The potential biological activities of Methyl (Z)-icos-13-enoate could involve interactions with key cellular signaling pathways.

Caption: Postulated biological action pathways of Methyl (Z)-icos-13-enoate.

Beyond its biological activities, Methyl (Z)-icos-13-enoate has applications in several industries:

-

Food Industry: It can be used as a flavoring agent or a food additive. *[1] Cosmetics: Its moisturizing properties make it a useful ingredient in skincare formulations. *[1] Biodiesel: It is a component in some biodiesel formulations. *[1][6] Analytical Standard: In a research setting, it serves as a crucial analytical standard for the quantification of fatty acids in complex mixtures using techniques like gas chromatography.

[6]### Protocol for Use as an Analytical Standard in Gas Chromatography

The following protocol outlines the general steps for using Methyl (Z)-icos-13-enoate as an analytical standard for quantification.

Objective: To quantify the amount of (Z)-icos-13-enoic acid in a biological sample after derivatization to its methyl ester.

Materials:

-

Methyl (Z)-icos-13-enoate standard of high purity (≥99.0%)

-

An appropriate solvent (e.g., hexane, isooctane)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

A suitable capillary column (e.g., a polar column for fatty acid methyl ester analysis)

Procedure:

-

Preparation of Standard Stock Solution:

-

Accurately weigh a known amount of Methyl (Z)-icos-13-enoate.

-

Dissolve it in the chosen solvent in a volumetric flask to a final concentration of, for example, 1 mg/mL. This is your stock solution.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-FID system.

-

Record the peak area for Methyl (Z)-icos-13-enoate at each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Preparation:

-

Extract the lipids from your biological sample.

-

Derivatize the fatty acids in the extract to their methyl esters using a standard procedure (e.g., with BF₃-methanol).

-

Dissolve the final derivatized sample in a known volume of the same solvent used for the standards.

-

-

Sample Analysis:

-

Inject the same fixed volume of the prepared sample into the GC-FID system under the same conditions as the standards.

-

Identify the peak corresponding to Methyl (Z)-icos-13-enoate based on its retention time.

-

Record the peak area of the identified peak.

-

-

Quantification:

-

Using the equation of the line from the calibration curve, calculate the concentration of Methyl (Z)-icos-13-enoate in your injected sample.

-

Based on the dilution factors during sample preparation, calculate the original amount of (Z)-icos-13-enoic acid in your biological sample.

-

Conclusion

Methyl (Z)-icos-13-enoate is a versatile long-chain fatty acid methyl ester with well-defined physicochemical properties. Its synthesis and characterization are achievable through standard organic chemistry techniques. The biological activities and diverse applications of this molecule, from pharmaceuticals to biofuels, underscore its importance in scientific research and industrial development. This guide provides a solid foundation for researchers and professionals to understand and utilize Methyl (Z)-icos-13-enoate in their work.

References

-

Methyl 13-methyl-eicosanoate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

cis-13-Eicosenoic acid methyl ester. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

cis-13-Eicosenoic acid, methyl ester. (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]

-

Eicos-(13)-enoate . (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]

-

cis-13-Eicosenoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. (2007). ResearchGate. Retrieved February 10, 2026, from [Link]

-

13-Docosenoic acid, methyl ester, (Z)-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

Chemical structures of (Z)-11-eicosenol, methyl cis-11-eicosenoate and... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. Buy cis-13-Eicosenoic acid methyl ester [smolecule.com]

- 2. cis-13-Eicosenoic acid methyl ester | C21H40O2 | CID 14122961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-13-Eicosenoic acid, methyl ester [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cis-13-Eicosenoic acid methyl ester | Benchchem [benchchem.com]

Methyl Icos-13-enoate CAS number and IUPAC nomenclature

Structural Characterization, Synthesis, and Analytical Profiling

Introduction

Methyl Icos-13-enoate (CAS: 69120-02-1) is a long-chain fatty acid methyl ester (FAME) of significant interest in lipidomics, chemotaxonomy, and bio-fuel research. Commonly known as the methyl ester of Paullinic Acid , it represents a specific mono-unsaturated C20 isomer (C20:1 n-7) that must be rigorously distinguished from its positional isomers, such as Methyl Gadoleate (C20:1 n-9).

This guide provides a definitive technical reference for the identification, synthesis, and analytical separation of Methyl Icos-13-enoate. Unlike generic databases, this monograph focuses on the causality of analytical choices—why specific GC columns are required and how to validate its presence in complex biological matrices.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. Methyl Icos-13-enoate is often confused with other eicosenoic acid derivatives. The distinction lies in the position of the double bond relative to the carboxyl terminus (Δ-nomenclature) or the methyl terminus (ω- or n-nomenclature).

Core Identifiers

| Parameter | Specification |

| IUPAC Name | Methyl (13Z)-icos-13-enoate |

| Common Name | Methyl Paullinate; cis-13-Eicosenoic acid methyl ester |

| CAS Registry Number | 69120-02-1 |

| Molecular Formula | C₂₁H₄₀O₂ |

| Molecular Weight | 324.54 g/mol |

| SMILES | CCCCCCC/C=C\CCCCCCCCCCCC(=O)OC |

| InChI Key | XQXARCJTXXEQEX-HJWRWDBZSA-N |

Structural Analysis

The molecule consists of a 20-carbon backbone with a single cis (Z) double bond at the 13th carbon from the carbonyl group. In the ω-nomenclature (counting from the methyl end), this corresponds to an ω-7 (n-7) fatty acid.

-

Crucial Distinction: Most "C20:1" in mammalian systems is Methyl Gadoleate (n-9). Methyl Icos-13-enoate (n-7) is a marker often associated with specific plant sources (e.g., Paullinia cupana or Guarana) and marine ecosystems.

Figure 1: Structural decomposition of Methyl Icos-13-enoate highlighting the critical n-7 unsaturation site.

Part 2: Physicochemical Properties

Understanding these properties is essential for designing extraction and chromatography protocols.

| Property | Value | Experimental Context |

| Physical State | Liquid (at 20°C) | Handle as a neat oil or solution. |

| Boiling Point | ~394°C (Predicted) | Requires high-temperature GC columns (e.g., 250°C+). |

| LogP (Octanol/Water) | ~8.7 | Highly lipophilic; requires non-polar solvents (Hexane/Chloroform) for extraction. |

| Solubility | Soluble in hexane, toluene, DCM. Insoluble in water. | Use Hexane for GC injection solvent. |

| Refractive Index | 1.456 (Predicted) | Useful for purity checks in bulk synthesis. |

Part 3: Synthesis & Preparation Protocols

For research applications requiring high purity (>99%), Methyl Icos-13-enoate is typically synthesized via the acid-catalyzed esterification of free Paullinic Acid (13-Eicosenoic acid).

Protocol: Boron Trifluoride (BF₃)-Methanol Transesterification

Rationale: BF₃-Methanol is preferred over acid chlorides for unsaturated fatty acids to minimize isomerization of the cis-double bond.

-

Reagent Preparation: Prepare a 14% BF₃ solution in anhydrous methanol.

-

Solubilization: Dissolve 10 mg of 13-Eicosenoic acid in 1 mL of Toluene (Toluene is used to solubilize long-chain lipids better than pure methanol).

-

Reaction: Add 2 mL of BF₃-Methanol reagent.

-

Incubation: Heat at 100°C for 45 minutes in a sealed screw-cap vial (Teflon-lined).

-

Quenching: Cool to room temperature. Add 1 mL of H₂O to stop the reaction.

-

Extraction: Add 2 mL of Hexane. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2000 x g for 3 minutes. The top organic layer contains the Methyl Icos-13-enoate .[1]

-

Drying: Transfer the hexane layer to a new vial containing anhydrous Na₂SO₄ to remove residual water.

Figure 2: Acid-catalyzed esterification pathway transforming the free fatty acid into its methyl ester derivative.

Part 4: Analytical Methodologies (GC-MS)

This is the most critical section for researchers. Distinguishing Methyl Icos-13-enoate (n-7) from Methyl Gadoleate (n-9) requires specific chromatographic conditions because their mass spectra are nearly identical.

1. Gas Chromatography (GC) Parameters

Standard non-polar columns (like DB-5 or HP-5) often fail to resolve C20:1 isomers adequately.

-

Recommended Column: High-polarity Cyanopropyl-phase column (e.g., CP-Sil 88 or SP-2560 ).

-

Mechanism: These columns separate FAMEs based on the interaction of the cyano-dipole with the pi-electrons of the double bond. The position of the double bond (C13 vs C11) significantly alters this interaction strength.

-

Oven Program:

-

Initial: 140°C (Hold 5 min)

-

Ramp: 4°C/min to 240°C

-

Hold: 15 min at 240°C

-

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

2. Mass Spectrometry (MS) Profile

-

Ionization: Electron Impact (EI) at 70 eV.

-

Key Fragments:

-

m/z 74: Base peak (McLafferty rearrangement characteristic of methyl esters).

-

m/z 55, 69, 83: Hydrocarbon series.

-

m/z 292: [M-32]⁺ (Loss of methanol).

-

m/z 324: Molecular Ion [M]⁺ (Often weak).

-

-

Diagnostic Limitation: EI-MS typically causes double-bond migration, making it difficult to locate the double bond position solely by fragmentation.

-

Solution: Use Retention Time Locking (RTL) with authentic standards of Methyl 13-eicosenoate (CAS 69120-02-1) vs. Methyl 11-eicosenoate.

Figure 3: Analytical workflow for the isolation and identification of Methyl Icos-13-enoate from complex matrices.

Part 5: Biological & Pharmaceutical Relevance

While often used as an analytical standard, Methyl Icos-13-enoate has specific relevance in niche biological sectors:

-

Chemotaxonomy: It is a marker lipid for the Sapindaceae family (e.g., Guarana). Presence in a lipid profile can verify the authenticity of botanical extracts used in supplements.

-

Metabolic Tracing: In "De Novo Lipogenesis" studies, C20:1 n-7 is a minor metabolite. Monitoring its ratio against C20:1 n-9 can provide insights into elongase (ELOVL) enzyme specificity.

-

Drug Delivery: As a long-chain unsaturated ester, it is investigated as a permeation enhancer in transdermal drug delivery systems, modifying the fluidity of the stratum corneum lipid bilayer.

References

-

National Institute of Standards and Technology (NIST). cis-13-Eicosenoic acid, methyl ester - Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. cis-13-Eicosenoic acid methyl ester (Compound Summary). National Library of Medicine. Available at: [Link]

-

Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps / The Oily Press. Available at: [Link]

-

ChemSrc. CIS-13-EICOSENOIC ACID METHYL ESTER Properties and Suppliers. Available at: [Link]

Sources

Technical Guide: Toxicity, Safety, and Handling of Methyl Icos-13-enoate

Executive Summary

Methyl Icos-13-enoate (Methyl 13-eicosenoate), specifically the cis isomer (Methyl paullinate), is a long-chain fatty acid methyl ester (FAME) primarily utilized as an analytical standard in lipidomics and gas chromatography (GC) profiling.[1] While structurally similar to common dietary fats, its specific application in research requires precise handling to maintain chemical integrity against auto-oxidation.

This guide synthesizes toxicological data, physicochemical properties, and expert handling protocols. It moves beyond generic SDS templates to provide a mechanistic understanding of the molecule’s safety profile and biological fate.

Part 1: Chemical Identity & Physicochemical Properties

Expert Insight: Researchers often confuse the cis and trans isomers. The cis form (CAS 69120-02-1) is the biologically relevant analog found in seed oils like Guarana (Paullinia cupana). Ensure you are using the correct isomer for biological assays.

Table 1: Physicochemical Core Data

| Property | Specification |

| Systematic Name | Methyl (Z)-icos-13-enoate |

| Common Name | Methyl Paullinate |

| CAS Number (cis) | 69120-02-1 |

| CAS Number (trans) | 69119-90-0 |

| Molecular Formula | C₂₁H₄₀O₂ |

| Molecular Weight | 324.54 g/mol |

| Physical State | Liquid (at 20°C) |

| Solubility | Insoluble in water; Soluble in Ethanol, Chloroform, Hexane |

| Boiling Point | >300°C (Predicted) |

| Flash Point | >110°C (Closed Cup - Estimated based on C20 FAMEs) |

| Lipophilicity (LogP) | ~8.7 (High bioaccumulation potential in lipid bilayers) |

Part 2: Toxicological Profile & Safety Assessment

The "Read-Across" Toxicology Framework

Specific LD50 data for Methyl Icos-13-enoate is sparse in public registries. Therefore, safety assessment relies on Read-Across Methodology (ECHA/OECD validated approach), utilizing data from structural analogs (Methyl Oleate, Methyl Erucate).

-

Acute Toxicity: Low. Analogous long-chain FAMEs exhibit Oral LD50 > 2000 mg/kg (Rat).

-

Carcinogenicity: Not classified.[2] No genotoxic activity observed in Ames tests for similar C18-C22 unsaturated esters.

-

Irritation:

-

Skin: Mild irritant. The high lipophilicity allows it to strip natural oils from the stratum corneum, leading to defatting dermatitis upon repeated exposure.

-

Eyes: Mechanical irritant.

-

Biological Fate & Metabolism

Upon ingestion or absorption, the molecule undergoes hydrolysis. The toxicity is defined by its metabolites: Methanol and Paullinic Acid .

-

Hydrolysis: Carboxylesterases cleave the methyl group.

-

Methanol Release: Generates minute quantities of methanol. In research settings (mg quantities), this is metabolically insignificant and below the threshold for formate toxicity.

-

Fatty Acid Fate: The remaining C20:1 n-7 fatty acid enters the mitochondrial beta-oxidation pathway.

Figure 1: Metabolic fate of Methyl Icos-13-enoate via ester hydrolysis and subsequent beta-oxidation.

Part 3: Technical Handling & Storage (The "Expert" Protocol)

Standard SDSs often list "Store at cool temperature." For this molecule, that is insufficient.[2] The unsaturation at C13 makes it susceptible to auto-oxidation , leading to the formation of hydroperoxides which will corrupt GC-MS data.

Storage Hierarchy

-

Primary Storage: -20°C in a non-frost-free freezer.

-

Atmosphere: Argon or Nitrogen overlay is mandatory after opening.

-

Solvent: If dissolved, use Chloroform:Methanol (2:1) with 0.01% BHT (Butylated hydroxytoluene) if the assay permits antioxidants.

Experimental Protocol: Inert-Atmosphere Standard Preparation

Objective: Prepare a stable 1 mg/mL stock solution for GC-MS calibration without introducing oxidative artifacts.

Reagents:

Workflow:

-

Equilibration: Allow the ampoule to reach room temperature before opening to prevent water condensation (which causes hydrolysis).

-

Weighing: Weigh 10 mg of standard into a Class A volumetric flask (10 mL).

-

Solvation: Add ~5 mL n-Hexane. Swirl gently.

-

Purging: Insert a glass pipette connected to an Argon line into the flask (above the liquid, not bubbling). Flow Argon for 30 seconds to displace oxygen.

-

Dilution: Fill to mark with n-Hexane.

-

Aliquot & Seal: Immediately transfer to amber glass vials with Teflon-lined caps. Purge headspace with Argon before sealing.

Part 4: Emergency Response & Safety Logic

While low toxicity, spills in a lab setting present slip hazards and potential flammability.

Figure 2: Decision logic for handling exposure and spills. Note the specific requirement for soap/surfactants due to lipophilicity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14122961, Methyl cis-13-eicosenoate. PubChem. Available at: [Link][1]

-

European Chemicals Agency (ECHA). Read-Across Assessment Framework (RAAF). ECHA. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl Icos-13-enoate via Transesterification: An Application Note and Protocol

Introduction: The Significance of Methyl Icos-13-enoate

Methyl icos-13-enoate, the methyl ester of cis-13-eicosenoic acid, is a long-chain monounsaturated fatty acid methyl ester (FAME) of interest in various fields of research. Its unique structure, featuring a C20 carbon chain with a double bond at the 13th position, makes it a valuable standard for analytical chemistry, particularly in the lipidomic analysis of complex biological and environmental samples.[1][2][3] Furthermore, as a FAME, it falls within the class of compounds extensively studied for their potential as biofuels, offering a renewable alternative to petroleum-based diesel.[4][5][6] The precise synthesis and purification of methyl icos-13-enoate are paramount for its use as a reference material and for investigating its physicochemical properties.

This application note provides a detailed protocol for the synthesis of methyl icos-13-enoate via transesterification. We will explore the underlying chemical principles, offer a step-by-step methodology, and detail the necessary analytical techniques for product validation, providing researchers, scientists, and drug development professionals with a comprehensive guide.

The Chemistry of Transesterification: A Mechanistic Overview

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol.[7] In the context of FAME synthesis, a triglyceride (the primary component of fats and oils) reacts with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol as a byproduct.[5][6] The reaction can be catalyzed by acids, bases, or enzymes.[5][7]

Catalyst Selection: Acid vs. Base

The choice between an acid and a base catalyst is a critical experimental decision.

-

Base-catalyzed transesterification is significantly faster than acid-catalyzed transesterification and can be conducted at lower temperatures and pressures.[8][9] Common base catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe).[6][10] However, base catalysts are highly sensitive to the presence of free fatty acids (FFAs) and water in the starting material. FFAs react with the base catalyst to form soap, a process called saponification.[11] This side reaction consumes the catalyst and can complicate the purification of the final product.[11][12]

-

Acid-catalyzed transesterification , on the other hand, is tolerant of FFAs and can simultaneously catalyze both esterification (conversion of FFAs to FAMEs) and transesterification.[4][8] Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[4][10] The primary drawback of acid catalysis is the significantly slower reaction rate, often requiring higher temperatures and longer reaction times.[8][13]

For the synthesis of methyl icos-13-enoate from a triglyceride source with low free fatty acid content, a base-catalyzed approach is generally preferred due to its rapid reaction kinetics and milder conditions.

Visualizing the Reaction: Base-Catalyzed Transesterification

The following diagram illustrates the stepwise mechanism of base-catalyzed transesterification of a triglyceride to form fatty acid methyl esters and glycerol.

Caption: Base-catalyzed transesterification mechanism.

Experimental Protocol: Synthesis of Methyl Icos-13-enoate

This protocol details the base-catalyzed transesterification of a triglyceride source containing icos-13-enoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Triglyceride source of icos-13-enoic acid | High Purity | Nu-Chek Prep, Inc. |

| Methanol (Anhydrous) | ACS Grade | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Grade, pellets | Fisher Scientific |

| n-Hexane | HPLC Grade | VWR |

| Saturated Sodium Chloride Solution (Brine) | Prepare in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |

| Deionized Water | ||

| Round-bottom flask with reflux condenser | ||

| Magnetic stirrer with heating mantle | ||

| Separatory funnel | ||

| Rotary evaporator |

Step-by-Step Methodology

-

Catalyst Preparation:

-

Carefully prepare a 0.5 M solution of sodium methoxide by dissolving the appropriate amount of sodium hydroxide in anhydrous methanol in a clean, dry flask. Caution: This reaction is exothermic. Prepare the solution in an ice bath and vent the flask appropriately. The sodium methoxide solution should be prepared fresh for optimal results.[14]

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the triglyceride source of icos-13-enoic acid.

-

Add the freshly prepared sodium methoxide solution to the flask. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.[12]

-

-

Transesterification Reaction:

-

Reaction Quenching and Product Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add a small amount of a weak acid, such as 1 M acetic acid, to neutralize the catalyst.[14]

-

Transfer the mixture to a separatory funnel.

-

-

Purification:

-

Add deionized water to the separatory funnel to wash the mixture. This will help remove glycerol, residual methanol, and salts.[5] Gently invert the funnel multiple times, venting frequently. Allow the layers to separate. The upper layer is the organic phase containing the FAMEs, and the lower is the aqueous phase.

-

Drain the lower aqueous layer.

-

Repeat the washing step with a saturated sodium chloride solution (brine) to further remove water and impurities.

-

Drain the brine layer and collect the organic layer in a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Gravity filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl icos-13-enoate.

-

For higher purity, the crude product can be further purified using column chromatography on silica gel or activated carbon.[15][16] High-performance liquid chromatography (HPLC) can also be employed for purification of complex biological samples.[17]

Experimental Workflow Diagram

Caption: Synthesis and purification workflow.

Analytical Validation of Methyl Icos-13-enoate

To confirm the identity, purity, and structural integrity of the synthesized methyl icos-13-enoate, a combination of analytical techniques is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying FAMEs.[18] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum that can be compared to a library for identification.[19] For methyl icos-13-enoate (C₂₁H₄₀O₂), the expected molecular weight is approximately 324.5 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

¹H NMR: Key signals for unsaturated FAMEs include:

-

¹³C NMR: Provides information on the carbon skeleton, with distinct signals for the carbonyl carbon, olefinic carbons, and the methyl ester carbon.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups and is a rapid method for confirming the conversion of triglycerides to FAMEs.[25][26][27]

-

The most prominent feature in the FTIR spectrum of a FAME is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed around 1740-1745 cm⁻¹.[18][25]

-

The C-O stretching vibrations are also visible.

-

The presence of the cis double bond is indicated by a peak around 3010 cm⁻¹.[18]

By employing these analytical techniques, researchers can confidently verify the successful synthesis and purity of methyl icos-13-enoate.

References

- Butts, G. N. (1981). Rapid Preparation of Fatty Acid Methyl Esters Using Organic Base-Catalyzed Transesterification. Journal of the American Oil Chemists' Society, 58(10), 954-955.

- Mishra, A., & N, S. (2015). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.

- ResearchGate. (2013). (PDF)

- Pettet, A. M., & Anderson, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography.

- Atadashi, I. M., Aroua, M. K., Aziz, A. A., & Sulaiman, N. M. N. (2011). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 4(12), 2270-2303.

- Wikipedia. (n.d.).

- Spectrometrics. (n.d.).

- Specac Ltd. (n.d.). Analyze FAME in Diesel using FTIR | Spectroscopy Solutions.

- Bruker. (2025). Determining FAME in (bio) diesel | FT-IR Spectroscopy | ASTM D7371 DIN EN 14078.

- International Journal of Environmental Science and Development. (2015).

- SRS Biodiesel. (n.d.).

- Optica Publishing Group. (n.d.).

- Mansfield Energy. (2023).

- PennState. (n.d.). 8.

- University of Birmingham. (n.d.).

- Springboard Biodiesel. (n.d.).

- Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.

- ResearchGate. (2021).

- Master Organic Chemistry. (2022).

- PubChem. (n.d.). cis-13-Eicosenoic acid methyl ester.

- ResearchGate. (2025). Effective acid-catalyzed transesterification for biodiesel production | Request PDF.

- Scholars Middle East Publishers. (n.d.).

- University of California, Davis. (n.d.).

- PMC. (n.d.).

- ACS Omega. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD).

- JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy.

- YouTube. (2020).

- ResearchGate. (n.d.). ¹H NMR spectra of fatty acid methyl esters (−2)

- SciSpace. (2015).

- ResearchGate. (n.d.). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy.

- SpectraBase. (n.d.). Eicos-(13)

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

- LECO. (n.d.).

- SpringerLink. (2025). Enantioselective synthesis of methyl (5Z,8S)

- Shimadzu. (n.d.).

- Alfa Chemistry. (n.d.). CAS 69120-02-1 cis-13-Eicosenoic acid methyl ester.

- MDPI. (n.d.).

- E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.

- BLD Pharm. (n.d.). 69120-02-1|(Z)

Sources

- 1. cis-13-Eicosenoic acid methyl ester | C21H40O2 | CID 14122961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]

- 6. mansfield.energy [mansfield.energy]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. rhizolab.com [rhizolab.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectrometrics.com [spectrometrics.com]

- 19. jeol.com [jeol.com]

- 20. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. lib3.dss.go.th [lib3.dss.go.th]

- 25. Analyze FAME in Diesel using FTIR - Specac Ltd [specac.com]

- 26. youtube.com [youtube.com]

- 27. ijesd.org [ijesd.org]

Troubleshooting & Optimization

Technical Guide: Resolving Co-Elution of Methyl Icos-13-enoate (Paullinic Acid Methyl Ester)

Executive Summary

The accurate quantification of Methyl Icos-13-enoate (cis-13-20:1, Paullinic acid methyl ester) is frequently compromised by the co-elution of its positional isomers, primarily Methyl Icos-11-enoate (cis-11-20:1, Gondoic acid methyl ester). Standard non-polar (e.g., DB-5) and intermediate polarity (e.g., DB-23) columns often fail to resolve these species baseline-to-baseline.

This guide provides a definitive troubleshooting workflow combining optimized gas chromatography (GC) on high-polarity phases with dimethyl disulfide (DMDS) derivatization for unambiguous mass spectral identification.

Module 1: Chromatographic Optimization (The Front Line)

The Challenge: On standard 5% phenyl-methylpolysiloxane columns, C20:1 isomers elute based on boiling point, which is virtually identical for these isomers. Separation requires strong dipole-induced dipole interactions provided by cyanopropyl phases.

Recommended Stationary Phases:

-

Primary Recommendation: 100% Bis-cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88).

-

Advanced Alternative: Ionic Liquid Phase (SLB-IL100).

-

Why: Recent data indicates SLB-IL100 provides superior selectivity (

) specifically for the cis-11 vs. cis-13 pair compared to traditional cyanopropyl phases.

-

Optimized GC Method (100m Bis-cyanopropyl):

| Parameter | Setting | Rationale |

| Carrier Gas | Hydrogen (Linear Velocity: 35-40 cm/s) | H₂ provides flatter Van Deemter curves, maintaining efficiency at higher flow rates necessary for 100m columns. |

| Injector | Split (Ratio 50:1 or higher) | Prevents column overload which causes peak broadening and loss of isomer resolution. |

| Oven Program | 140°C (5 min) | Critical: A slow ramp rate (2-4°C/min) through the C18-C20 elution window is essential. |

| Isothermal Hold | Hold at 190°C or 200°C (if using isothermal) | Isothermal runs often resolve isomers better than ramps by maintaining constant polarity selectivity. |

Module 2: Mass Spectrometry Confirmation (The Deep Dive)

The Problem: Standard Electron Ionization (EI) mass spectra of cis-11 and cis-13 isomers are indistinguishable. Both show a molecular ion at m/z 324 and generic hydrocarbon fragments.

The Solution: DMDS Derivatization To pinpoint the double bond, you must "lock" the geometry by converting the alkene into a bis(methylthio)alkane. This directs fragmentation between the sulfur-bearing carbons.

Protocol: Iodine-Catalyzed DMDS Reaction

-

Dissolve 1 mg FAME sample in 100

L hexane. -

Add 50

L Dimethyl Disulfide (DMDS) . -

Add 10

L Iodine solution (60 mg/mL in diethyl ether). -

Incubate at 40°C for 12-16 hours (overnight).

-

Quench: Add 5% aqueous Sodium Thiosulfate until the iodine color disappears.

-

Extract the organic layer and inject into GC-MS.

Data Analysis: Diagnostic Ions

The DMDS adduct (MW 418) cleaves between the two carbons that originally held the double bond.

Table 1: Diagnostic Fragments for C20:1 Isomers

| Isomer (Common Name) | Double Bond Position ( | Ester-Fragment (Carboxyl Side) | |

| Methyl Icos-13-enoate (Paullinic) | |||

| Methyl Icos-11-enoate (Gondoic) | |||

| Methyl Icos-9-enoate |

Note: The presence of ions 145 and 273 is the definitive fingerprint for Paullinic acid methyl ester.

Visual Workflow: Isomer Identification

Caption: Decision tree for confirming Methyl Icos-13-enoate identity using DMDS derivatization.

Module 3: Sample Preparation & Artifact Avoidance

Critical Warning: Improper methylation techniques can cause cis-to-trans isomerization or double bond migration, creating artifacts that mimic naturally occurring isomers.

-

Avoid: Acid-catalyzed methylation at high temperatures (>80°C) for extended periods.

-

Preferred Method: Base-catalyzed transesterification (Sodium Methoxide in Methanol) at room temperature or mild heat (40°C).

-

Limitation: Only works for acylglycerols/esters, not free fatty acids (FFAs).

-

-

For FFAs: Use Boron Trifluoride (

) in methanol, but limit reaction time to 10 minutes at 100°C to minimize artifacts.

Frequently Asked Questions (FAQ)

Q1: Why do I see a small peak eluting just before my cis-13 peak on the cyanopropyl column? A: This is likely the trans-isomer (trans-13-20:1). On highly polar cyanopropyl columns, trans isomers typically elute before their corresponding cis isomers. Ensure your standard reference materials include both geometries to confirm.

Q2: Can I use a standard 30m DB-23 column? A: For general profiling, yes. However, for baseline separation of cis-11 and cis-13, a 30m column usually results in a "shoulder" peak rather than two distinct peaks. You need the theoretical plates provided by a 60m or 100m column.

Q3: The DMDS reaction turned my sample black/dark. Is it ruined? A: No, the dark color is excess iodine. You must reduce this with aqueous Sodium Thiosulfate (Step 5 in Module 2) before injection. Injecting iodine will corrode your GC inlet and column phase.

Q4: My retention times are shifting run-to-run. What is happening? A: Cyanopropyl phases are susceptible to moisture and oxygen damage.

-

Ensure your carrier gas has high-capacity oxygen/moisture traps.

-

Check for leaks at the inlet.

-

"Bake out" the column at its maximum isothermal limit (usually 220-240°C) for 30 minutes to remove adsorbed water.

References

-

AOCS Official Method Ce 1h-05. (2009). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.

-

Delmonte, P., et al. (2011). Separation of fatty acid methyl esters by GC-MS using an ionic liquid stationary phase. Journal of Separation Science.

-

Restek Corporation. (2024). FAMEs: Fatty Acid Methyl Esters Application Note - Detailed Separation of cis/trans Isomers.

-

Agilent Technologies. (2023). Selectivity of Agilent J&W DB-23 for FAME Analysis.

Sources

Preventing oxidation of Methyl Icos-13-enoate during storage

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for Methyl Icos-13-enoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable unsaturated fatty acid methyl ester. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address challenges related to oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Icos-13-enoate and why is it susceptible to oxidation?

Methyl Icos-13-enoate, also known as methyl (Z)-icos-13-enoate, is a long-chain monounsaturated fatty acid methyl ester (FAME).[1][2] Its chemical structure contains a single cis double bond between the 13th and 14th carbon atoms. This double bond is the primary site of vulnerability to oxidation.[1]

The oxidation process, known as autoxidation, is a free-radical chain reaction initiated by factors like oxygen, light, heat, or the presence of trace metals.[3][4][5] This reaction attacks the double bond, leading to the formation of unstable hydroperoxides. These primary oxidation products can then decompose into a variety of secondary products, including aldehydes, ketones, and carboxylic acids, which can compromise the purity of the compound and interfere with experimental results.[6]

Q2: What are the ideal storage conditions for Methyl Icos-13-enoate?

To minimize degradation, Methyl Icos-13-enoate must be protected from oxygen, heat, and light. The ideal storage conditions are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for short- to mid-term storage.[7] -80°C for long-term storage (>1 year).[8][9] | Low temperatures significantly reduce the kinetic rate of chemical reactions, including oxidation.[10] While -20°C is effective, storage at -80°C provides superior protection for preserving sample integrity over many years.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas is the most critical step to prevent the initiation of the autoxidation chain reaction.[11][12][13] |

| Container | Amber Glass Vial with Teflon-Lined Cap | Amber glass protects the compound from light, which can catalyze oxidation.[4] Teflon-lined caps prevent leaching of plasticizers and ensure an airtight seal.[11][12] |

| Form | In a suitable organic solvent | Storing unsaturated lipids as a dry powder is not recommended as they can be hygroscopic and quickly oxidize upon exposure to air.[12] Dissolving in a high-purity, peroxide-free solvent (e.g., ethanol, chloroform) under an inert atmosphere is preferred. |

Q3: Should I use an antioxidant? If so, which one and at what concentration?

Yes, for applications where the addition of a minor component is acceptable, using an antioxidant is a highly effective strategy.

-

Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a low-cost and highly effective synthetic antioxidant.[14][15] It functions as a free-radical scavenger, donating a hydrogen atom to terminate the oxidative chain reaction.[14][15]

-

Effective Concentration: A final concentration of 0.05% to 0.1% (w/v) of BHT in the stock solution is typically sufficient to provide robust protection. Studies have shown BHT can effectively protect polyunsaturated fatty acids from degradation for weeks, even at room temperature.[8][16]

Q4: What are the visible or analytical signs that my sample has oxidized?

Visible signs are often absent until oxidation is severe. Therefore, analytical confirmation is crucial.

-

Physical Changes: In severe cases, you might observe a slight yellowing of the solution or an increase in viscosity.

-

Analytical Indicators: The most reliable indicators are changes in analytical profiles. This includes a decrease in the main peak area in a Gas Chromatography (GC) chromatogram, the appearance of new peaks corresponding to oxidation byproducts, or an increase in the Peroxide Value (PV) or Acid Value (AV) of the sample.[17][18]

Troubleshooting Guide

Problem: I suspect my sample of Methyl Icos-13-enoate is compromised. How can I confirm and quantify the extent of oxidation?

If you suspect degradation, a systematic analytical approach is necessary. The choice of method depends on the available equipment and the required sensitivity.

Workflow for Assessing Sample Integrity

Caption: Workflow for verifying the integrity of a Methyl Icos-13-enoate sample.

Recommended Analytical Methods

| Method | Analyte Detected | Suitability | Reference |

| Gas Chromatography (GC-FID) | Purity of Methyl Icos-13-enoate, presence of volatile byproducts. | Gold standard for assessing FAME purity and detecting degradation.[4] | |

| HPLC-UV | Non-volatile oxidation products, changes in the primary compound concentration. | Useful for monitoring changes in the sample over time.[19] | |

| Peroxide Value (PV) Titration | Hydroperoxides (primary oxidation products). | A classic wet chemistry method to quantify the initial stages of oxidation.[17][18] | |

| Acid Value (AV) Titration | Acidic compounds (secondary oxidation products). | Measures the accumulation of acidic byproducts resulting from hydroperoxide decomposition.[17] | |

| TBARS Assay | Malondialdehyde (a secondary oxidation product). | A sensitive colorimetric assay for quantifying secondary oxidation, particularly useful in biological contexts.[20] |

Problem: My experiment is highly sensitive to any level of oxidation. What is the gold-standard protocol for handling a new vial?

For applications like cell culture, creating lipid vesicles, or high-sensitivity mass spectrometry, minimizing any new oxidation is paramount.

Protocol: Aliquoting and Storing Under Inert Gas

-

Preparation: Allow the sealed vial of Methyl Icos-13-enoate (likely in solvent) to equilibrate to room temperature before opening. This prevents condensation of atmospheric water into the cold sample.

-

Inert Gas Setup: Prepare a gentle stream of high-purity argon or nitrogen gas directed towards the vial opening. A needle connected to the gas line can be used to displace the headspace air.

-

Aliquoting: Working quickly, use a clean, gas-tight glass syringe to withdraw the desired amounts of the solution and dispense them into smaller, pre-labeled amber glass vials.

-

Blanketing: Before sealing each new aliquot, flush the headspace of the vial with the inert gas for 5-10 seconds to displace all oxygen.[11]

-

Sealing: Immediately and tightly seal the vial with a Teflon-lined cap.

-

Storage: Place the newly created aliquots in a labeled box and store them promptly at -20°C or -80°C.

-

Documentation: Record the date of aliquoting and the lot number on the storage box.

The Autoxidation Cascade

Understanding the mechanism highlights why excluding oxygen is so critical.

Caption: The free-radical mechanism of autoxidation and the intervention point for antioxidants.

References

- Allan Chemical Corporation. (n.d.). Antioxidant Mechanisms in Lipid Oxidation Prevention.

- Giese, J. (1996). Antioxidants: tools for preventing lipid oxidation. Food Technology (Chicago), 50(11), 73-81.

- Avanti Research. (n.d.). How Can I Protect My Lipid From Oxidation?.

- Santa Cruz Biotechnology. (n.d.). Methyl cis-11-eicosenoate Safety Data Sheet.

- International Journal of Chemical Studies. (2017). Natural antioxidants to reduce the lipid oxidation process of meat and meat products: A review. International Journal of Chemical Studies.

- Elchemy. (2025). What is BHT in Food? Benefits & Uses in Food Preservation.

- Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12(1), 22.

- Gasparrini, M., et al. (2022). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 11(11), 2244.

- Kabelitz, H. G. (1979). [Effect of fatty acids on the antibacterial activity of butylated hydroxytoluene (BHT)]. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie, 245(1-2), 147-154.

- Safety data sheet for Methyl cis-11-eicosenoate. (2023).

- Chen, X., et al. (2015). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Journal of Functional Foods, 13, 22-32.

- Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet.

- Holman, R. T., & Greenberg, S. I. (1954). Reactions of fatty materials with oxygen. VIII. Cis-trans isomerization during autoxidation of methyl oleate. Journal of the American Oil Chemists' Society, 31(12), 555-560.

- Metrohm. (n.d.). Determination of the oxidative stability of biodiesel (fatty acid methyl esters, FAME).

- BenchChem. (n.d.). cis-13-Eicosenoic acid methyl ester.

- Metrohm. (n.d.). Oxidation stability of fatty acid methyl esters (FAME, biodiesel).

- Zuleta, E. C., et al. (2009). FAME OXIDATION AND THERMAL STABILITY. PROBLEMY EKSPLOATACJI, 2, 149-160.

- Kim, D., et al. (2018). Effect of Accelerated High Temperature on Oxidation and Polymerization of Biodiesel from Vegetable Oils. Energies, 11(12), 3498.

- Avanti Research. (n.d.). Storage and handling of Avanti Research lipids.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Methyl cis-11-Eicosenoate Standard.

- Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition.

- Touffet, M., et al. (2023). Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal. Molecules, 28(7), 3209.

- Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. ResearchGate.

- BenchChem. (n.d.). cis-13-Eicosenoic acid methyl ester.

- Hamilton, L. A., & Olcott, H. S. (1936). VIII. Autoxidation of Oleic Acid, Methyl Oleate, and Oleyl Alcohol. Industrial & Engineering Chemistry, 28(10), 1210-1212.

- Pexa, M., et al. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research, 19(4), 2125-2134.

- Giwa, S. O., & Adeyi, A. A. (2015). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Journal of Energy Technologies and Policy.

- Sigma-Aldrich. (n.d.). Methyl cis-11-eicosenoate.

- Hossain, M. S., et al. (2021). Fatty acid methyl esters. BioResources, 16(3), 563-577.

- Butler, J. P., & Loring, S. H. (1988). Effect of Lipid on Inert Gas Kinetics. Journal of Applied Physiology, 64(5), 1943-1951.

- Dagaut, P., et al. (2016). Experimental and modeling investigation of the effect of the unsaturation degree on the gas-phase oxidation of fatty acid methyl esters found in biodiesel fuels. Combustion and Flame, 168, 209-223.

- Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499.

- Knothe, G. (2023). Can We Find an Optimal Fatty Acid Composition of Biodiesel in Order to Improve Oxidation Stability?. Fuels, 4(3), 323-335.

- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Esters Standard Mixture.

- Thermo Fisher Scientific. (2009). Methyl cis-11-eicosenoate Safety Data Sheet.

- Cavalcanti, M. F. M., et al. (2013). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 24(1), 147-154.

- Xu, G., et al. (2008). Effects of fatty acids on oxidation stability and low temperature fluidity of biodiesel. GCIRC.

- Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146.

- ResearchGate. (n.d.). Principles of Inert Atmosphere Storage.

- Sun, W., et al. (2000). Autoxidation Rates of Oleic Acid and Oleates. Journal of Chemical Engineering of Japan, 33(3), 481-486.

- Wikipedia. (n.d.). Autoxidation.

- Li, Y., et al. (2023). Effects of Oil Properties on Stability Behavior of High-Energy-Density Fat Emulsions. Foods, 12(21), 3959.

- Montagnini, M., et al. (2009). Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid). Organic & Biomolecular Chemistry, 7(12), 2549-2555.

- Wikipedia. (n.d.). Abiogenesis.

- Kowalska, M., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. Molecules, 29(18), 4349.

- MDPI. (2022). Monounsaturated Fat.

- Harris, W. S., et al. (2012). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 53(7), 1412-1416.

- Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate.

- PubChem. (n.d.). cis-13-Eicosenoic acid methyl ester.

- Montagnini, M., et al. (2009). Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic Acid). ResearchGate.

Sources

- 1. Buy cis-13-Eicosenoic acid methyl ester [smolecule.com]

- 2. cis-13-Eicosenoic acid methyl ester | C21H40O2 | CID 14122961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agronomy.emu.ee [agronomy.emu.ee]

- 4. mdpi.com [mdpi.com]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 2390-09-2・Methyl cis-11-Eicosenoate Standard・137-17271[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autoxidation Rates of Oleic Acid and Oleates [jstage.jst.go.jp]

- 11. avantiresearch.com [avantiresearch.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]

- 15. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 16. researchgate.net [researchgate.net]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting GC-FID Analysis of Methyl Icos-13-enoate

Welcome to the technical support center for the gas chromatography-flame ionization detection (GC-FID) analysis of Methyl Icos-13-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal peak shape and reliable quantification. Here, we address common challenges encountered during the analysis of this and other long-chain monounsaturated fatty acid methyl esters (FAMEs).

Introduction: The Nuances of Analyzing Methyl Icos-13-enoate

Methyl Icos-13-enoate, a C20:1 monounsaturated FAME, presents unique challenges in GC analysis.[1] Its long carbon chain and the presence of a double bond can lead to various chromatographic issues, including peak tailing, fronting, and broadening. These problems can compromise resolution, accuracy, and reproducibility of quantification.[2] This guide provides a structured approach to not only diagnose and solve these issues but also to implement best practices to prevent them.

The journey to a perfect peak shape begins with understanding the entire analytical process, from sample preparation to data acquisition. Fatty acids are typically derivatized to their more volatile and thermally stable methyl esters (FAMEs) for GC analysis.[3][4][5][6] This crucial step minimizes the inherent polarity of the carboxylic acid group, which can cause adsorption and poor peak shape.[5][7]

Troubleshooting Guide: A Symptom-Based Approach

This section is organized in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Why is my Methyl Icos-13-enoate peak tailing?

Peak tailing is one of the most common issues in GC and can significantly impact integration and quantification.[8] It is characterized by an asymmetrical peak where the latter half is drawn out.

Possible Causes & Solutions:

-

Active Sites in the System: This is a primary cause of tailing for polar or polarizable analytes.[2] Active sites are locations within the GC system that can interact with the analyte through hydrogen bonding or other mechanisms, causing some molecules to be retained longer than others.[8]

-

Liner: The glass inlet liner is a common source of activity.

-

Solution: Use a fresh, deactivated liner.[2] Consider liners with glass wool to aid in vaporization, but be aware that the wool itself can become a source of activity.

-

-

Column Contamination: The front end of the column can accumulate non-volatile residues from samples, leading to active sites.[8][9]

-

Exposed Silanol Groups: If the stationary phase is stripped, underlying silanol groups on the fused silica tubing can become exposed and interact with your analyte.[8]

-

Solution: In this case, the column may need to be replaced.

-

-

-

Poor Column Installation: Incorrect installation of the column can create dead volumes or turbulence in the carrier gas flow path.[8]

-

Improper Column Cut: A jagged or angled cut can disrupt the flow of carrier gas and sample into the column.[2][8]

-

Solution: Always use a high-quality ceramic wafer or diamond-tipped scribe to make a clean, square cut. Inspect the cut with a magnifying glass.[2]

-

-

Incorrect Column Position: If the column is too high or too low in the inlet, it can create unswept volumes.[2][8]

-

Solution: Follow the instrument manufacturer's guidelines for the correct column insertion depth.

-

-

-

Chemical Interactions: Although derivatized, FAMEs can still exhibit some polarity.

-

Solution: Ensure your entire flow path is as inert as possible. Consider using ultra-inert liners and columns.[10]

-

Experimental Protocol: Diagnosing the Source of Tailing

-

Inject a Non-Polar Analyte: Inject a hydrocarbon standard (e.g., a C20 alkane). If this peak does not tail, the issue is likely chemical activity. If it does tail, the problem is more likely physical (e.g., poor column installation).[10]

-

Systematic Component Replacement:

-

Replace the septum.

-

Replace the inlet liner with a new, deactivated one.

-

Trim the first 10-20 cm of the analytical column.

-

After each step, inject your standard to see if the peak shape has improved.

-

Why is my Methyl Icos-13-enoate peak fronting?

Peak fronting, the inverse of tailing, presents as a leading edge on the peak.[11]

Possible Causes & Solutions:

-

Column Overload: This is the most frequent cause of peak fronting.[11][12] Injecting too much analyte mass saturates the stationary phase at the head of the column, causing excess molecules to travel ahead of the main band.[2][11]

-

Sample Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can affect how the analyte focuses at the head of the column.[2]

-

Solution: Dissolve your sample in a solvent that is compatible with your column's stationary phase. For FAME analysis on polar columns, hexane or heptane are common choices.[4]

-

-

Column Degradation: In rare cases, a collapsed or damaged stationary phase can lead to fronting.[15]

-

Solution: Replace the column.

-

Why is my peak broad or split?

Broad or split peaks can indicate a number of issues with the injection or separation process.[2]

Possible Causes & Solutions:

-

Inefficient Mass Transfer:

-

Injection Temperature Too Low: The analyte may not vaporize completely and quickly in the inlet.

-

Solution: Increase the injector temperature. A common starting point for FAME analysis is 250 °C.[16]

-

-

Carrier Gas Flow Rate Too Low: A slow flow rate can lead to band broadening within the column.

-

Solution: Optimize the carrier gas flow rate for your column dimensions.

-

-

-

Splitless Injection Issues: While useful for trace analysis, splitless injection is more prone to causing broad or split peaks if not optimized.[2][17][18]

-

Initial Oven Temperature Too High: For proper solvent trapping and focusing of the analytes at the head of the column, the initial oven temperature should be about 20 °C below the boiling point of the sample solvent.[2]

-

Incorrect Splitless Hold Time: If the split vent opens too early, not all of the sample will be transferred to the column. If it opens too late, the solvent tail can broaden the peaks of early eluting compounds.[8][14]

-

Solution: Optimize the splitless hold time.

-

-

-

Co-elution: A broad or misshapen peak could be the result of two or more compounds eluting at very similar times.

-

Solution: Optimize the temperature program (e.g., use a slower ramp rate) to improve resolution.

-

Best Practices for Method Development

Proactively addressing potential issues during method development can save significant troubleshooting time later.

Derivatization

The conversion of icos-13-enoic acid to its methyl ester is a critical first step. Incomplete derivatization will leave behind the free fatty acid, which is highly polar and will tail badly or may not even elute from the column.[5][7]

-

Recommended Reagent: Boron trifluoride in methanol (BF3-Methanol) is a widely used and effective reagent for FAME preparation.[7][19]

-

Reaction Conditions: Ensure the reaction goes to completion by optimizing time and temperature. A typical starting point is heating at 70-100°C for 5-10 minutes.[7][19]

Workflow for Derivatization of Icos-13-enoic Acid

Caption: Derivatization of icos-13-enoic acid to its methyl ester.

Column Selection

The choice of GC column is paramount for the successful separation of FAMEs. For unsaturated FAMEs like Methyl Icos-13-enoate, polar stationary phases are generally recommended.[16][20]

-

Polyethylene Glycol (PEG) Phases (e.g., WAX columns): These are a good starting point for general FAME analysis.[3]

-

Cyanopropyl Phases (e.g., DB-23, HP-88, Rt-2560): These highly polar phases offer excellent selectivity for separating FAMEs based on the degree of unsaturation and are particularly adept at resolving cis/trans isomers.[3][16] For complex mixtures containing various positional and geometric isomers of monounsaturated fatty acids, a highly polar cyanopropyl column is often the best choice.[1][16]

| Stationary Phase Type | Polarity | Primary Application | Example Columns |

| Polyethylene Glycol | Polar | General FAME analysis, good for separation by carbon number and unsaturation. | DB-Wax, FAMEWAX |

| Cyanopropyl Silicone | Highly Polar | Excellent for complex FAME mixtures, separation of cis/trans isomers.[16] | DB-23, HP-88, Rt-2560 |

| Non-Polar | Non-Polar | Separation primarily by boiling point. Unsaturated FAMEs elute before saturated FAMEs of the same carbon number. | Equity-1, DB-1ms |

GC-FID Parameters

Optimizing your GC-FID parameters is essential for good peak shape and sensitivity.

| Parameter | Typical Value | Rationale |

| Injection Mode | Split or Splitless | Split is used for concentrated samples to avoid overload, while splitless is for trace analysis.[17][21] |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the long-chain FAME.[16] |

| Carrier Gas | Hydrogen or Helium | Hydrogen often provides better efficiency and faster analysis times. |

| Oven Program | Start at a lower temp (e.g., 100-120 °C), then ramp up. | A temperature program is necessary to elute a wide range of FAMEs with good resolution and peak shape.[16] |

| FID Temperature | 280-300 °C | Must be higher than the final oven temperature to prevent condensation of the analyte.[16] |

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting poor peak shape in GC.

Frequently Asked Questions (FAQs)

Q1: Do I really need to derivatize my fatty acid sample? A: Yes. Free fatty acids are highly polar and prone to adsorption in the GC system, leading to severe peak tailing and potential non-elution.[5][7] Derivatization to FAMEs is a necessary step to create more volatile and less polar compounds suitable for GC analysis.[3][4][22]

Q2: I've tried everything and my peak is still tailing. What else could it be? A: If you have systematically addressed liners, column installation, and contamination, consider the possibility of a contaminated gas source or tubing. Also, ensure your sample preparation is clean and not introducing non-volatile matrix components. In rare cases, the FID jet can become partially clogged, which can also affect peak shape.

Q3: Can the injection volume affect peak shape? A: Absolutely. Injecting too large a volume, especially in splitless mode, can lead to "backflash," where the sample vapor expands to a volume greater than the liner capacity. This can cause sample to deposit outside the intended flow path, leading to carryover and broad, tailing peaks.

Q4: How often should I trim my GC column? A: This depends on the cleanliness of your samples. For relatively clean standards, trimming may be infrequent. However, for complex matrices, you may need to trim the column more often. A good indicator that trimming is needed is a gradual deterioration of peak shape and a loss of resolution for early eluting compounds.[9]

Q5: Is it better to use hydrogen or helium as a carrier gas for FAME analysis? A: Both can be used effectively. Hydrogen generally allows for faster analysis times without a significant loss in resolution and can provide sharper peaks. However, safety considerations for hydrogen must be taken into account. Helium is inert and very safe but is a non-renewable resource and can be more expensive.

References

-

The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020-03-10). Available at: [Link]

-

Troubleshooting GC peak shapes - Element Lab Solutions. Available at: [Link]

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application - Agilent. (2005-08-30). Available at: [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub. (2020-10-19). Available at: [Link]

-

TROUBLESHOOTING GUIDE - Phenomenex. Available at: [Link]

-

A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019-01-17). Available at: [Link]

-

Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products - MDPI. (2020-12-24). Available at: [Link]

-

Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. (2025-04-08). Available at: [Link]

-

Split vs. Splitless Injection - YouTube. (2020-04-28). Available at: [Link]

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06). Available at: [Link]

-

Fixing GC Peak Tailing for Cleaner Results - Separation Science. (2025-03-06). Available at: [Link]

-

Determination of Fatty Acid Methyl Esters in olive oil using GC-FID | SCION Instruments. Available at: [Link]

-

Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - MDPI. Available at: [Link]

-

Split vs Splitless Injection - Restek Resource Hub. (2020-04-20). Available at: [Link]

-

Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science. Available at: [Link]

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application - ResearchGate. Available at: [Link]

-

What causes front tailing HPLC peaks? & GC peak fronting? - Axion Labs. Available at: [Link]

Sources

- 1. Buy cis-13-Eicosenoic acid methyl ester [smolecule.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 6. Determination of Fatty Acid Methyl Esters in olive oil using GC-FID | SCION Instruments [scioninstruments.com]

- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sepscience.com [sepscience.com]

- 10. agilent.com [agilent.com]

- 11. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]

- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Split vs Splitless Injection [discover.restek.com]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. sepscience.com [sepscience.com]

- 22. mdpi.com [mdpi.com]

Troubleshooting low recovery rates of Methyl Icos-13-enoate extraction

Welcome to the technical support center for troubleshooting the extraction of Methyl Icos-13-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction process, ultimately improving recovery rates and ensuring data integrity. Our approach is rooted in explaining the 'why' behind each step, providing you with the scientific rationale to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly low recovery of Methyl Icos-13-enoate. What are the most common culprits?

Low recovery is a multifaceted issue that can arise at various stages of your workflow. The primary areas to investigate are:

-